Ethyl L-leucinate hydrochloride
Overview
Description
Ethyl L-leucinate hydrochloride is an organic chemical synthesis intermediate . It is also known as L-Leucine ethyl ester . The molecular formula is C8H18ClNO2 .
Molecular Structure Analysis
The molecular structure of this compound consists of 8 carbon atoms, 18 hydrogen atoms, 1 nitrogen atom, 2 oxygen atoms, and 1 chlorine atom . The molecular weight is 195.69 g/mol .Chemical Reactions Analysis
This compound is known for its ability to enhance the enantioselectivity of certain reactions and is often used as a resolving agent for the separation of racemic mixtures .Physical and Chemical Properties Analysis
This compound appears as a white crystalline powder . It has a melting point of 134-136 °C . It is soluble in water and has a refractive index of 19 ° (C=5, EtOH) .Scientific Research Applications
Enzyme Activity Determination
Ethyl L-leucinate hydrochloride is utilized in enzymatic studies to determine specific enzyme activities. One notable application is in the synthesis of L-leucine-β-naphthylamide hydrochloride, which serves as a colorimetric substrate for measuring leucine aminopeptidase activity. This method has facilitated the investigation of enzyme specificity and the distribution of enzymatic activity across mammalian tissues, offering insights into biochemical pathways and disease mechanisms (M. N. Green et al., 1955).
Phytoremediation Research
Research involving this compound extends to environmental science, particularly in studying phytoremediation. The tropical leguminous tree Leuceana leucocephala has been shown to uptake and metabolize hazardous environmental pollutants like ethylene dibromide and trichloroethylene. This demonstrates this compound's relevance in exploring the efficacy of plant species in removing contaminants from soil and groundwater, contributing to environmental cleanup efforts (S. Doty et al., 2003).
Material Science and Polymer Research
In material science, this compound is integral to synthesizing specific polyacetylenes. Research has explored the synthesis, hydrogen bonding, chirality transcription, and chain helicity of amphiphilic poly(phenylacetylene)s carrying L-leucine pendants. These studies contribute to the development of novel polymeric materials with potential applications in drug delivery, nanotechnology, and the creation of stimuli-responsive materials (K. Cheuk et al., 2003).
Biodiesel Production Optimization
This compound plays a role in the renewable energy sector, specifically in the optimization of biodiesel production. Research into the transesterification of fats and vegetable oils with ethanol, in which this compound could be involved, has led to advancements in creating more efficient and sustainable biodiesel fuels. This underscores the compound's utility in enhancing alternative fuel technologies (A. Bouaid et al., 2007).
Antimicrobial and Cyclooxygenase-Inhibitory Activities
In the field of pharmacology, this compound contributes to the exploration of natural products for medicinal applications. Studies on plants like Leucosidea sericea have investigated antimicrobial, anthelmintic, and cyclooxygenase-inhibitory activities. These research efforts highlight the compound's relevance in discovering new drugs and therapeutic agents based on natural sources (A. Aremu et al., 2010).
Safety and Hazards
Mechanism of Action
Target of Action
It’s known that leucine, a component of this compound, plays a crucial role in muscle protein synthesis and can interact with various enzymes and transporters in the body .
Mode of Action
It’s known that leucine, one of its components, can stimulate muscle protein synthesis and inhibit protein degradation, which suggests that l-leucine ethyl ester hydrochloride may have similar effects .
Biochemical Pathways
L-Leucine ethyl ester hydrochloride may be involved in the leucine-to-glutamate pathway . This pathway metabolizes the carbon atoms of L-leucine to form L-glutamate, an important neurotransmitter in the brain .
Pharmacokinetics
It’s known that leucine, a component of this compound, is well-absorbed and distributed throughout the body, especially in muscle tissues .
Result of Action
Based on the known effects of leucine, it can be speculated that this compound may promote muscle protein synthesis and inhibit protein degradation .
Action Environment
L-Leucine ethyl ester hydrochloride is soluble in water and stable under recommended storage conditions . Environmental factors such as temperature and pH could potentially influence its action, efficacy, and stability .
Properties
IUPAC Name |
ethyl (2S)-2-amino-4-methylpentanoate;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO2.ClH/c1-4-11-8(10)7(9)5-6(2)3;/h6-7H,4-5,9H2,1-3H3;1H/t7-;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NOUDPBCEONUCOV-FJXQXJEOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CC(C)C)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@H](CC(C)C)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.69 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2743-40-0 | |
Record name | L-Leucine, ethyl ester, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2743-40-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl L-leucinate hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.523 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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